molecular formula C36H38O6S B8175764 [(2R,3R,4S,5R,6R)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

[(2R,3R,4S,5R,6R)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

Cat. No.: B8175764
M. Wt: 598.7 g/mol
InChI Key: YLKAGKTUQGVIEU-SQGINLDNSA-N
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Description

4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its high purity, typically a minimum of 99%, making it suitable for precise and controlled experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside involves multiple steps, starting from the appropriate glucopyranoside precursor. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions

Scientific Research Applications

4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The acetyl and benzyl groups provide stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
  • 4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Uniqueness

4-Methylphenyl 6-O-acetyl-2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of the thioether group and the specific acetylation pattern make it particularly useful in targeted chemical synthesis and biological studies .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O6S/c1-26-18-20-31(21-19-26)43-36-35(41-24-30-16-10-5-11-17-30)34(40-23-29-14-8-4-9-15-29)33(32(42-36)25-38-27(2)37)39-22-28-12-6-3-7-13-28/h3-21,32-36H,22-25H2,1-2H3/t32-,33-,34+,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAGKTUQGVIEU-SQGINLDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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